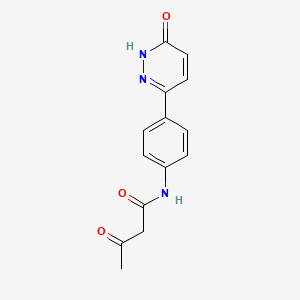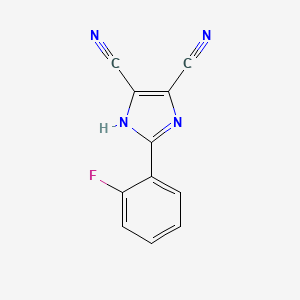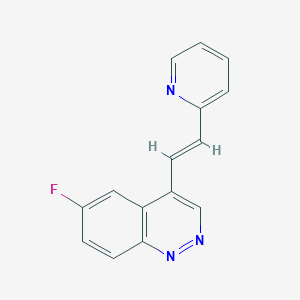
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline is a heterocyclic aromatic compound with the molecular formula C15H10FN3 It is characterized by the presence of a fluorine atom at the 6th position and a pyridin-2-ylvinyl group at the 4th position of the cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of fluorinated pyridines and cinnoline derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom and the pyridin-2-ylvinyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the fluorine atom or the pyridin-2-ylvinyl group with other functional groups .
Applications De Recherche Scientifique
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Pyridin-2-yl)vinyl)cinnoline: Lacks the fluorine atom at the 6th position.
6-Fluoro-4-(2-(pyridin-3-yl)vinyl)cinnoline: Has the pyridinyl group at the 3rd position instead of the 2nd position.
6-Fluoro-4-(2-(pyridin-4-yl)vinyl)cinnoline: Has the pyridinyl group at the 4th position instead of the 2nd position.
Uniqueness
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline is unique due to the specific positioning of the fluorine atom and the pyridin-2-ylvinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
5273-46-1 |
|---|---|
Formule moléculaire |
C15H10FN3 |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
6-fluoro-4-[(E)-2-pyridin-2-ylethenyl]cinnoline |
InChI |
InChI=1S/C15H10FN3/c16-12-5-7-15-14(9-12)11(10-18-19-15)4-6-13-3-1-2-8-17-13/h1-10H/b6-4+ |
Clé InChI |
UBCVGWIWRMOXMZ-GQCTYLIASA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C/C2=CN=NC3=C2C=C(C=C3)F |
SMILES canonique |
C1=CC=NC(=C1)C=CC2=CN=NC3=C2C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


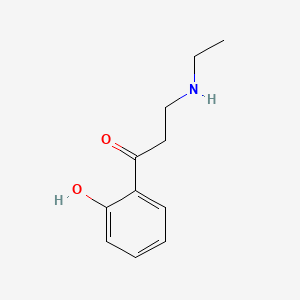
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)
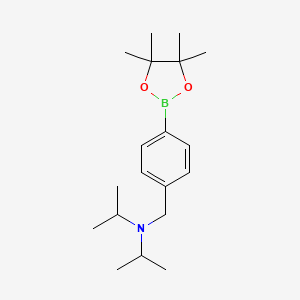
![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
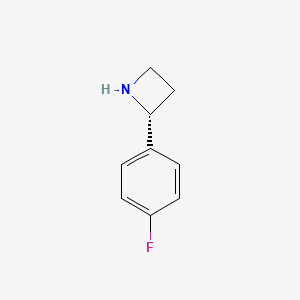
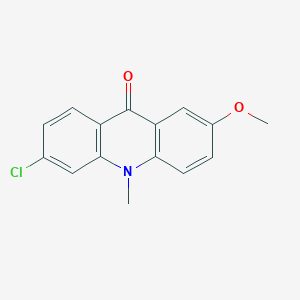
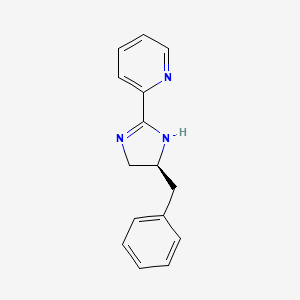
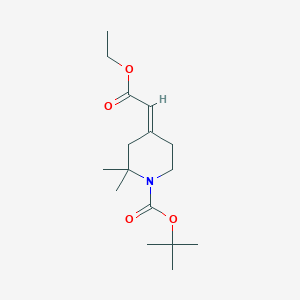
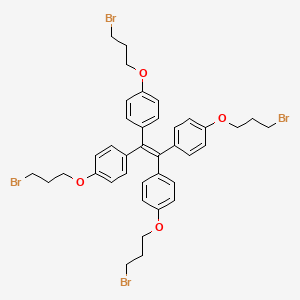
![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

